1-Ethoxy-2-fluoro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H8FIO. It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-fluoro-3-iodobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction conditions typically involve the use of strong acids or bases and specific catalysts to facilitate the substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods allow for better control over reaction conditions and improved yields. For instance, microreactor systems can be used to achieve high mass and heat transfer rates, enabling efficient synthesis at lower temperatures compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodo group, which is a good leaving group.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can be used in metal-catalyzed coupling reactions such as the Sonogashira and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium or copper catalysts are typically employed in coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-ethoxy-2-fluoro-3-iodobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The presence of the ethoxy, fluoro, and iodo groups influences the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethoxy-2-fluoro-4-iodobenzene
- 1-Ethoxy-3-fluoro-2-iodobenzene
- 1-Ethoxy-4-fluoro-2-iodobenzene
Comparison: 1-Ethoxy-2-fluoro-3-iodobenzene is unique due to the specific positioning of the substituents on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For instance, the presence of the fluoro group in the ortho position relative to the iodo group can influence the compound’s behavior in nucleophilic substitution reactions, making it more or less reactive compared to its isomers .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex organic molecules, the study of biochemical processes, and the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H8FIO |
---|---|
Molekulargewicht |
266.05 g/mol |
IUPAC-Name |
1-ethoxy-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C8H8FIO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
WNEHURCXOPXBGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.